molecular formula C13H15NO2 B13626978 5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid

5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid

Cat. No.: B13626978
M. Wt: 217.26 g/mol
InChI Key: GYGDLVUMXSKNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a methyl group attached to the benzoic acid core, along with an amino group substituted with a 2-methylbut-3-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-aminobenzoic acid with 2-methylbut-3-yn-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-yn-2-ol: An alkynyl alcohol used as a precursor in organic synthesis.

    2-Amino-5-methylbenzoic acid: A related benzoic acid derivative with an amino group.

    tert-Butyl 2-methylbut-3-yn-2-yl carbonate: A carbonate ester used in organic synthesis.

Uniqueness

5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid core with an amino group substituted with a 2-methylbut-3-yn-2-yl group makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-methyl-2-(2-methylbut-3-yn-2-ylamino)benzoic acid

InChI

InChI=1S/C13H15NO2/c1-5-13(3,4)14-11-7-6-9(2)8-10(11)12(15)16/h1,6-8,14H,2-4H3,(H,15,16)

InChI Key

GYGDLVUMXSKNKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)(C)C#C)C(=O)O

Origin of Product

United States

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